Milbemycin A3 5-oxime

Description

Historical Discovery and Evolution of Milbemycins and Derivatives

The journey of milbemycins began in 1967 when Japanese researchers isolated a substance, initially designated B-41, from the fermentation broth of the soil actinomycete Streptomyces hygroscopicus subsp. aureolacrimosus. jcpa.or.jpmeritresearchjournals.orgcabidigitallibrary.org This substance exhibited remarkable acaricidal (mite-killing) properties. jcpa.or.jp The producing strain was later identified as a new subspecies. jcpa.or.jp The structural elucidation of the active components, named milbemycins, was accomplished in 1972. jcpa.or.jpnih.gov These compounds were found to be 16-membered macrocyclic lactones. jcpa.or.jpcabidigitallibrary.orgnih.gov

A significant breakthrough in the evolution of milbemycin research was the synthesis of various derivatives to enhance their biological activity and properties. cabidigitallibrary.orgtandfonline.com Among these, the 5-oxime derivatives, including Milbemycin A3 5-oxime, proved to be particularly promising. cabidigitallibrary.orgtandfonline.com A chemical synthesis program was initiated to improve the potency and other characteristics of natural milbemycins like A3 and A4. cabidigitallibrary.org This led to the development of a mixture of the 5-oxime derivatives of milbemycin A4 and A3 (in an 80:20 ratio), which was developed for veterinary use. cabidigitallibrary.orgnih.gov

Classification and Structural Relationship within Macrocyclic Lactones

This compound belongs to the larger class of macrocyclic lactones (MLs), a group of complex compounds produced by soil microorganisms of the genus Streptomyces. nih.govhuveta.huparasitipedia.net The MLs are broadly divided into two main groups: the avermectins and the milbemycins. nih.govhuveta.hu

The key structural features that define milbemycins and distinguish them from avermectins are:

A 16-membered macrocyclic lactone ring: This is a common feature for both milbemycins and avermectins. jcpa.or.jpnih.govveteriankey.com

Spiroketal group: Both possess a spiroketal system. jcpa.or.jp

Absence of a disaccharide substituent at the C-13 position: This is the primary structural difference from avermectins, which have a bisoleandrosyloxy group at this position. meritresearchjournals.orgcabidigitallibrary.orghuveta.husemanticscholar.org

This compound is specifically a derivative of Milbemycin A3. The "5-oxime" designation indicates the modification at the 5-position of the milbemycin core structure, where the hydroxyl group is converted to an oxime function. tandfonline.comnih.gov This chemical modification was found to potentiate its activity. tandfonline.com

| Compound Family | Key Structural Feature at C-13 | Core Structure |

|---|---|---|

| Avermectins | Presence of a bisoleandrosyloxy (disaccharide) group meritresearchjournals.orgcabidigitallibrary.orghuveta.husemanticscholar.org | 16-membered macrocyclic lactone ring veteriankey.com |

| Milbemycins | Unsubstituted (no sugar moiety) meritresearchjournals.orgcabidigitallibrary.orghuveta.husemanticscholar.org | 16-membered macrocyclic lactone ring jcpa.or.jpnih.govveteriankey.com |

Overview of Research Significance and Broad Areas of Study

The research significance of this compound and related compounds spans several scientific disciplines. Initially recognized for their potent anthelmintic, acaricidal, and insecticidal activities, the scope of investigation has broadened over time. tandfonline.comwikipedia.orgmdpi.comresearchgate.net

Key research areas include:

Veterinary Medicine: A primary focus has been on the development of milbemycin oxime (a mixture of Milbemycin A4 and A3 oximes) as a broad-spectrum antiparasitic agent for companion animals. meritresearchjournals.orgnih.govresearchgate.net Research has demonstrated its efficacy against various internal and external parasites. tandfonline.comchromatographyonline.comavma.org

Antifungal Research: Studies have explored the potential of milbemycin derivatives as inhibitors of drug efflux pumps in pathogenic fungi, such as Candida albicans and Candida glabrata. nih.govresearchgate.net This suggests a role in overcoming antifungal drug resistance. nih.govresearchgate.net Milbemycin A3 oxime has shown inhibitory activity against these fungi. nih.gov

Agricultural Science: The parent compounds, milbemycins, are utilized as eco-friendly biopesticides for crop protection due to their potent insecticidal and acaricidal properties and low toxicity. researchgate.netresearchgate.net

Biosynthesis and Genetic Engineering: Researchers are investigating the biosynthetic pathways of milbemycins in Streptomyces species to improve production yields and generate novel derivatives through metabolic engineering and combinatorial biosynthesis. nih.govwikipedia.orgresearchgate.net

| Area of Study | Specific Focus | Key Findings |

|---|---|---|

| Veterinary Medicine | Antiparasitic efficacy in companion animals meritresearchjournals.orgnih.govresearchgate.net | Effective against a broad spectrum of worms, mites, and insects. tandfonline.comchromatographyonline.comavma.org |

| Antifungal Research | Inhibition of drug efflux pumps in pathogenic fungi nih.govresearchgate.net | Milbemycin derivatives, including the A3 oxime, can inhibit efflux pumps and exhibit intrinsic antifungal activity. nih.gov |

| Agricultural Science | Development of biopesticides researchgate.netresearchgate.net | Milbemycins are effective and environmentally friendly agents for pest control in agriculture. researchgate.net |

| Biosynthesis | Improving production and creating novel compounds nih.govwikipedia.orgresearchgate.net | Genetic engineering of Streptomyces can lead to higher yields and new milbemycin analogs. nih.govresearchgate.net |

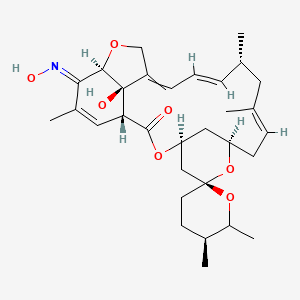

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+,32-27?/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBGCWFGLMXRIK-FJZHFHHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=NO)C)C(=O)O3)O)C)\C)O[C@@H]1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114177-14-9 | |

| Record name | Milbemycin A3 5-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114177149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MILBEMYCIN A3 5-OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/053YPP1I9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of Milbemycin A3 5 Oxime

Semi-Synthesis Strategies from Natural Milbemycin Precursors

The journey to Milbemycin A3 5-oxime begins with milbemycin A3, a natural product isolated from the fermentation broths of Streptomyces hygroscopicus. tandfonline.com The key chemical transformation focuses on the modification of the allylic hydroxyl group at the 5-position of the milbemycin core structure. cabidigitallibrary.orgtandfonline.com This multi-step synthesis involves the initial conversion of milbemycin A3 into the intermediate 5-oxomilbemycin A3, which is then subjected to an oximation reaction to yield the desired 5-oxime derivative. tandfonline.comnih.gov

Oxidation Methodologies for 5-Oxomilbemycins A3/A4 Intermediates

The initial and crucial step in the synthesis of this compound is the selective oxidation of the C-5 hydroxyl group of the milbemycin A3 precursor to a ketone, forming 5-oxomilbemycin A3. tandfonline.comnih.gov This transformation is pivotal as the resulting α,β-unsaturated ketone is the direct precursor for the subsequent oximation reaction. tandfonline.com Various oxidation methods have been explored to achieve this conversion efficiently.

Historically, chromium trioxide (CrO₃) has been utilized as a catalyst for the oxidation of milbemycins to their corresponding 5-keto forms. researchgate.net While effective, the use of chromium-based reagents raises environmental and toxicity concerns due to the potential for heavy metal pollution. google.com

More contemporary and industrially scalable methods employ hypochlorite (B82951) or chlorite (B76162) salts as the primary oxidant in conjunction with a piperidine (B6355638) nitrogen-oxygen free radical catalyst, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or its derivatives. google.comgoogle.com This catalytic system is often promoted by the presence of a halide, such as sodium bromide. google.com The reaction is typically conducted in a dichloromethane (B109758) solvent. google.comgoogle.com This approach is considered milder, reduces side reactions, and offers a higher yield and lower cost compared to older methods. google.com

The efficiency of the oxidation reaction is highly dependent on the optimization of various parameters. numberanalytics.com For the hypochlorite/radical catalyst system, the reaction temperature is typically maintained between -5°C and 15°C, with a reaction time of 0.5 to 4 hours. google.comgoogle.com The pH of the oxidant solution is controlled within a range of 8.5 to 11.5. google.com These carefully controlled conditions are crucial for maximizing the yield of the 5-oxomilbemycin intermediate. google.comnumberanalytics.com A reported synthesis using this optimized method achieved a yield of 90.6%. google.com

Table 1: Comparison of Oxidation Methodologies for 5-Oxomilbemycin A3/A4 Synthesis

| Feature | Chromium Trioxide Method | Hypochlorite/Radical Catalyst Method |

|---|---|---|

| Oxidant | Chromium Trioxide (CrO₃) | Hypochlorite or Chlorite |

| Catalyst | - | Piperidine Nitrogen-Oxygen Free Radical (e.g., TEMPO) |

| Promoter | - | Halide (e.g., Sodium Bromide) |

| Solvent | Not specified in detail | Dichloromethane |

| Temperature | Not specified in detail | -5 to 15 °C |

| Reaction Time | Not specified in detail | 0.5 to 4 hours |

| Yield | Lower, with side reactions google.com | High (e.g., 90.6%) google.com |

| Environmental Concerns | High (heavy metal pollution) google.com | Low google.com |

Oximation Reactions for 5-Oxime Formation

Following the successful oxidation to 5-oxomilbemycin A3, the next step is the oximation of the newly formed ketone group. tandfonline.comnih.gov This reaction introduces the oxime functional group at the C-5 position, completing the synthesis of this compound. tandfonline.com

The most common reagent used for this transformation is hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl). tandfonline.comgoogle.comgoogle.comthermofisher.comsanjaychemindia.comchemicalbook.com This reagent reacts with the ketone of 5-oxomilbemycin A3 to form the corresponding oxime. tandfonline.com The reaction can be carried out by adding an aqueous solution of hydroxylamine hydrochloride to a solution of the 5-ketomilbemycin intermediate. tandfonline.com

The choice of solvent and reaction temperature plays a significant role in the outcome of the oximation reaction. tandfonline.comtandfonline.com Various solvent systems have been investigated, including methanol-dioxane mixtures. tandfonline.com In one documented procedure, the reaction is conducted in a solution of methanol (B129727) and 1,4-dioxane. tandfonline.comgoogle.comgoogle.com The reaction temperature is typically maintained between 25°C and 35°C, with a reaction time of 10 to 16 hours to ensure the completion of the reaction. google.comgoogle.com Optimization of these conditions is key to achieving high yields of the final this compound product. tandfonline.com For instance, one method using a methanol-dioxane solvent system at room temperature for 6 hours reported a yield of 85.0%. tandfonline.com

Table 2: Oximation Reaction Conditions and Yields

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Oximation Reagent | Hydroxylamine Hydrochloride | Hydroxylamine Hydrochloride |

| Solvent System | Methanol-Dioxane | Methanol and 1,4-Dioxane |

| Temperature | Room Temperature | 25-35 °C |

| Reaction Time | 6 hours | 10-16 hours |

| Reported Yield | 85.0% tandfonline.com | Not explicitly stated, but part of a high-yield overall process google.com |

Chemical Synthesis Routes from Avermectin (B7782182) Precursors

While milbemycins are naturally produced, their structural similarity to avermectins allows for synthetic pathways starting from these more readily available precursors. Avermectins, which possess a disaccharide moiety at the C-13 position, can be chemically converted to milbemycins. cabidigitallibrary.org A general method involves a multi-step process beginning with the protection of the hydroxyl group at the C-5 position of an avermectin, such as avermectin B1a or B1b. This is followed by hydrolysis to remove the glycosyl group at the C-13 position. Subsequent reactions are carried out to remove the hydroxyl group at C-13. Finally, the protecting group at C-5 is removed, the hydroxyl group is oxidized to a ketone, and an oximation reaction is performed to yield the milbemycin oxime compound. google.com This chemical synthesis route from avermectin raw materials offers an alternative to fermentation-based production of milbemycins, potentially reducing costs and facilitating large-scale industrial production. google.com

Derivatization and Analog Synthesis at the C-5 Position and Beyond

The C-5 position of the milbemycin core structure is a key site for chemical modification to generate analogs with improved properties. cabidigitallibrary.orgtandfonline.com

Structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the milbemycin scaffold affect its biological activity. A significant focus of these studies has been the C-5 position. cabidigitallibrary.orgtandfonline.com Initial modifications included the creation of 5-amido, 5-oxo, and 5-hydrazone derivatives, which showed only marginal antiparasitic activity. cabidigitallibrary.org However, the synthesis of 5-oxime derivatives from milbemycin A3 and A4 proved to be highly successful, leading to compounds with high efficacy. cabidigitallibrary.org The introduction of the hydroxyimino group at the C-5 position was found to not only act as a bioisostere of the hydroxyl group but also to potentiate the activity against microfilariae. tandfonline.com

Further SAR studies have explored modifications at other positions, such as the 4'- and 13-positions, by introducing various alkyl and aryl groups to investigate their impact on insecticidal activities. acs.org

Building upon the success of the 5-oxime derivatives, further synthesis of novel analogs has been pursued. This includes the creation of 5-O-acyl oximes. tandfonline.com These compounds are synthesized from the 5-keto-5-oxime derivatives of milbemycins. tandfonline.comnih.gov For instance, a series of 5-O-acyl oximes have been synthesized from milbemycin D, A4, and A3. nih.gov These derivatives also exhibited high activity, demonstrating that acylation of the oxime functionality can be a viable strategy for developing new potent analogs. tandfonline.comnih.gov

The general synthesis of 5-keto-5-oxime derivatives starts with the oxidation of the allylic hydroxyl group at the C-5 position of the parent milbemycin (A3, A4, or D) using an oxidizing agent like active manganese dioxide to yield the corresponding 5-ketomilbemycin. tandfonline.com This intermediate is then reacted with hydroxylamine hydrochloride to produce the 5-keto-5-oxime derivative in high yield. tandfonline.com

Stereochemical Considerations in Synthesis and Derivatization

The stereochemistry of the milbemycin molecule is complex and plays a critical role in its biological activity. The R-configuration of the hydroxyl group at the C-5 position has been determined through methods such as X-ray crystallography and circular dichroism (CD) analysis of derivatives. nih.gov During the synthesis of 5-oxime derivatives, the oximation of the α,β-unsaturated ketone at the C-5 position results in the formation of the oxime. It is noteworthy that the resulting oxime can exist as (E)- and (Z)-isomers. In the synthesis of moxidectin (B1677422), a related milbemycin analog, the oxime retains the (E)-configuration throughout the final steps of the synthesis. scispace.com The specific stereochemistry of the oxime and other chiral centers in the molecule is crucial for its interaction with the target site, the glutamate-gated chloride channels in invertebrates. bioaustralis.com

Interactive Data Tables

Table 1: Key Milbemycin Compounds and Intermediates

| Compound Name | Molecular Formula | Key Structural Feature | Reference |

| Milbemycin A3 | C31H44O7 | Methyl group at C-25 | tandfonline.com |

| 5-Ketomilbemycin A3 | C31H42O7 | Ketone at C-5 | tandfonline.com |

| This compound | C31H43NO7 | Oxime at C-5 | bioaustralis.comcaymanchem.com |

| Avermectin B1b | --- | Disaccharide at C-13, Methyl at C-25 | google.com |

Table 2: Synthesis Reactions for this compound

| Reaction Step | Starting Material | Reagent(s) | Product | Yield | Reference |

| Oxidation | Milbemycin A3 | Active Manganese Dioxide | 5-Ketomilbemycin A3 | 70-80% | tandfonline.com |

| Oximation | 5-Ketomilbemycin A3 | Hydroxylamine Hydrochloride | This compound | High | tandfonline.com |

Molecular Mechanisms of Action of Milbemycin A3 5 Oxime

Interaction with Glutamate-Gated Chloride Channels (GluCls) in Invertebrates

The principal mechanism of action for Milbemycin A3 5-oxime in invertebrates involves its interaction with glutamate-gated chloride channels (GluCls). bioaustralis.comeuropa.eueuropa.eubioaustralis.com These channels are critical for neurotransmission in many parasites, including nematodes and insects. europa.eunoahcompendium.co.uk Milbemycin oxime, which is a mixture of this compound and Milbemycin A4 5-oxime, acts as a potent agonist of these channels. europa.eunih.gov

This compound exhibits a high degree of specificity for glutamate-gated chloride channels, which are unique to invertebrates. scbt.comsemanticscholar.org This selectivity is a key factor in its use as an antiparasitic agent. scbt.com The binding site for macrocyclic lactones like milbemycins is located at the interface of two GluCl subunits. nih.gov This interaction locks the channel in an open conformation. The specificity for invertebrate GluCls over vertebrate GABA and glycine (B1666218) receptors contributes to its targeted activity. europa.eu

Electrophysiological studies have demonstrated that the binding of milbemycin oxime to GluCls leads to a significant and persistent increase in the permeability of the neuronal and myocyte membranes to chloride ions (Cl⁻). europa.eueuropa.eunoahcompendium.co.uk This influx of negatively charged chloride ions alters the electrochemical gradient across the cell membrane.

The sustained influx of chloride ions into the neurons and myocytes of invertebrates causes hyperpolarization of the cell membrane. bioaustralis.comtoku-e.comeuropa.euscbt.com This state of hyperpolarization makes the cell less responsive to excitatory stimuli, effectively blocking the transmission of nerve signals. bioaustralis.combioaustralis.com The disruption of neurotransmission leads to flaccid paralysis and ultimately the death of the parasite. europa.eunoahcompendium.co.uk

Broader Molecular Targets and Interactions

Beyond its well-documented effects on invertebrate GluCls, this compound has been shown to interact with other significant molecular targets, notably the ATP-binding cassette (ABC) transporters found in fungal pathogens. toku-e.comnih.govnih.gov

Research has identified this compound and its derivatives as potent inhibitors of ABC transporters, particularly Candida Drug Resistance 1 (Cdr1) in fungal species like Candida albicans and Candida auris. nih.govnih.govresearchgate.netnih.gov These transporters are efflux pumps that expel antifungal drugs, such as azoles (e.g., fluconazole), from the fungal cell, leading to drug resistance. nih.govresearchgate.net By inhibiting Cdr1, milbemycin oxime prevents the efflux of these drugs, thereby restoring their efficacy. researchgate.netnih.gov Studies have shown that oxim derivatives, including this compound, have a high capacity to inhibit this drug efflux. nih.gov In some cases, this inhibition acts synergistically with azole antifungals to reduce fungal burdens. nih.govnih.gov

Table 1: Research Findings on Cdr1 Inhibition by Milbemycin Oxime

| Fungal Species | Key Finding | Reference |

| Candida glabrata & Candida albicans | Milbemycin A3 oxim derivative demonstrated the highest activity in inhibiting drug efflux, with an IC₅₀ below 1 µg/ml. | nih.gov |

| Candida albicans | Milbemycin oxime strongly and specifically inhibits the Cdr1 efflux pump, reversing azole resistance. | nih.govresearchgate.net |

| Candida auris | A synergistic interaction was observed between milbemycin oxime and fluconazole (B54011) against most isolates, with the highest synergism in a strain overexpressing CDR1. | nih.govresearchgate.net |

| Candida lusitaniae | Milbemycin A3 oxim, a known inhibitor of fungal ABC transporters, mimicked the efflux phenotypes of mutants lacking the CDR1 transporter. | dntb.gov.ua |

Cryo-electron microscopy (cryo-EM) studies have elucidated the precise mechanism of Cdr1 inhibition. nih.gov Milbemycin oxime binds within the large central cavity of the Cdr1 transporter, a site that is also responsible for recognizing and binding substrates like fluconazole. nih.gov The binding of milbemycin oxime partially overlaps with the fluconazole binding site, resulting in a direct steric clash between the two molecules. nih.gov This competitive binding physically obstructs the entry and subsequent export of the antifungal substrate, effectively shutting down the pump's activity. nih.gov This mechanism involves not only competition but also the closure of the entry channel, preventing substrates from accessing the binding pocket. nih.gov

Inhibition of ATP-Binding Cassette (ABC) Transporters (e.g., Cdr1 in Fungal Pathogens)

Obstructing Substrate Entry and Hindering Efflux

This compound, as part of the broader milbemycin oxime mixture, demonstrates a significant inhibitory effect on certain cellular transport proteins, a mechanism crucial in the context of overcoming multidrug resistance in pathogenic fungi. nih.govnih.gov Research has focused on its interaction with the ATP-binding cassette (ABC) transporter Cdr1 in Candida albicans, a key protein responsible for pumping antifungal drugs like fluconazole out of the fungal cell, thereby conferring resistance. nih.govresearchgate.net

Cryo-electron microscopy (cryo-EM) studies have revealed that milbemycin oxime inhibits the Cdr1 transporter through a multifaceted mechanism that involves physically blocking the path for other molecules. nih.gov When milbemycin oxime binds to the transporter, it induces conformational changes that lead to the closure of both the cytoplasmic and inner-leaflet entrances to the protein's central cavity. nih.gov This structural change effectively obstructs the entry of substrates, such as azole antifungal drugs, into the transporter. nih.gov

Furthermore, the binding of milbemycin oxime partially overlaps with the binding site of fluconazole, resulting in a steric clash that competitively inhibits fluconazole binding. nih.govresearchgate.net This dual action of both physically blocking the entryway and competing for the binding site serves to hinder the efflux, or export, of antifungal agents from the cell. nih.gov This inhibition of the Cdr1 efflux pump can restore the effectiveness of drugs like fluconazole against otherwise resistant fungal strains. nih.govresearchgate.net

Table 1: Structural States of C. albicans Cdr1 Transporter

| Cdr1 State | Description | Key Structural Feature | Reference |

|---|---|---|---|

| Apo (Cdr1Apo) | The transporter in its unbound, resting state. | Entrances to the central cavity are accessible. | nih.gov |

| Fluconazole-Bound (Cdr1Flu) | The transporter with the antifungal drug fluconazole bound in its central cavity. | Fluconazole is positioned for export through a lateral pathway. | nih.gov |

| Milbemycin Oxime-Inhibited (Cdr1Mil) | The transporter with milbemycin oxime bound. | Cytoplasmic and inner-leaflet entrances are closed, preventing substrate entry. | nih.gov |

Exploration of Other Potential Molecular Targets

Beyond its well-documented effects on invertebrate glutamate-gated chloride channels and its inhibitory action on fungal ABC transporters, research has identified other potential molecular interactions for this compound.

One of the most significant interactions is with P-glycoprotein (P-gp), a type of ABC transporter found in mammals. europa.eueuropa.eueuropa.eu Milbemycin oxime is a known substrate for P-gp. europa.eudefra.gov.ukeuropa.eu This protein is a key component of the blood-brain barrier, where it functions to actively transport a wide range of substances out of the central nervous system, thereby limiting their accumulation. vin.comresearchgate.net The interaction with P-gp is a critical factor in the compound's pharmacological profile in mammals. vin.com

In addition to transporter interactions, some studies suggest that milbemycin oxime derivatives possess intrinsic fungicidal activity that may be linked to the formation of reactive oxygen species (ROS) in fungal species such as Candida albicans and Candida glabrata. toku-e.comscience.govscience.gov This suggests a mechanism of action that goes beyond efflux inhibition to include the induction of cellular stress. toku-e.com

More recent computational research has explored novel applications for this compound. A molecular docking study investigated the binding affinity of this compound to the RNA-dependent RNA Polymerase (RdRP) of the SARS-CoV-2 virus. ajmb.org The results of this in silico analysis indicated a high binding affinity, with the compound predicted to interact with the palm subdomain in motif B and the F motif of the viral enzyme. ajmb.org This suggests a potential, though yet unproven, role as a viral enzyme inhibitor. ajmb.org

Table 2: Summary of Other Potential Molecular Targets for this compound

| Potential Target | Organism/System | Observed/Predicted Effect | Type of Evidence | Reference |

|---|---|---|---|---|

| P-glycoprotein (P-gp) | Mammals | Acts as a substrate for the P-gp efflux pump. | Pharmacokinetic Studies | europa.eueuropa.eudefra.gov.ukeuropa.eu |

| Reactive Oxygen Species (ROS) Induction | Fungi (Candida spp.) | Fungicidal activity may be related to ROS formation. | In vitro Studies | toku-e.comscience.gov |

| SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRP) | Virus (SARS-CoV-2) | Predicted high binding affinity to the enzyme's active site motifs. | Computational Docking Study | ajmb.org |

Structure Activity Relationship Sar Studies of Milbemycin A3 5 Oxime and Analogs

Importance of the C-5 Position and Hydroxyimino Function

The C-5 position of the milbemycin scaffold has been a significant focus of chemical modification to enhance biological activity. The introduction of a 5-oxime functionality to the milbemycin A3 core was a pivotal discovery, leading to a substantial increase in potency.

Bioisosteric replacement is a strategy used in medicinal chemistry to swap one functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. In the context of milbemycin A3 5-oxime, the hydroxyimino group (=N-OH) at the C-5 position is a critical determinant of its anthelmintic properties.

Early SAR studies explored the replacement of the hydroxyl group at C-5 with other functionalities. For instance, the conversion of the C-5 hydroxyl group into amide groups, as bioisosteres, was investigated. However, these modifications, along with the introduction of 5-hydrazone derivatives, resulted in compounds with only marginal antiparasitic activity. cabidigitallibrary.org This suggests that the electronic and steric properties of the hydroxyimino group are highly specific and essential for potent biological action. The nitrogen atom and the hydroxyl group of the oxime likely participate in crucial interactions with the target receptor, which are not effectively mimicked by these other functional groups.

The development of this compound involved a systematic exploration of different functionalities at the C-5 position. The parent compound, milbemycin A3, possesses a hydroxyl group at this position. While milbemycin A3 itself has anthelmintic properties, its potency is significantly lower than its 5-oxime derivative.

The synthesis of 5-keto-milbemycin A3, an intermediate in the preparation of the 5-oxime, provided another point of comparison. The 5-keto derivative also exhibited reduced activity compared to the 5-oxime. A study on a series of 5-keto-5-oxime derivatives of milbemycins, including the A3 analog, demonstrated that the 5-oximes had quite high efficacy and were more potent than their parent compounds (the 5-hydroxy milbemycins). nih.gov Furthermore, 5-O-acyl oximes also showed high activity. nih.gov

These findings underscore the superiority of the 5-oxime functionality in conferring potent biological activity. The enhanced potency is likely due to a combination of factors, including optimal geometry for receptor binding, favorable electronic properties, and potentially improved metabolic stability compared to the 5-hydroxy and 5-keto analogs.

Table 1: Relative Activity of C-5 Modified Milbemycin Derivatives

| C-5 Modification | Relative Antiparasitic Activity | Reference |

|---|---|---|

| Hydroxy (-OH) | Moderate | nih.gov |

| Keto (=O) | Marginal | cabidigitallibrary.org |

| Hydroxyimino (=N-OH) | High | cabidigitallibrary.orgnih.gov |

| Amido (-NHCOR) | Marginal | cabidigitallibrary.org |

| Hydrazone (=N-NHR) | Marginal | cabidigitallibrary.org |

| O-acyl oxime (=N-O-COR) | High | nih.gov |

Influence of Macrolide Ring Modifications on Activity (e.g., C-13 position)

The 16-membered macrolide ring of milbemycin A3 is another key area for structural modification to probe SAR. A distinguishing feature of the milbemycin family, when compared to the closely related avermectins, is the lack of a substituent at the C-13 position. meritresearchjournals.org In avermectins, this position is typically occupied by a disaccharide moiety, which contributes to their biological activity profile.

In the milbemycin series, the C-13 position is unsubstituted, which is a characteristic structural feature. meritresearchjournals.org However, studies have been conducted to introduce various groups at this position to investigate the impact on anthelmintic activity. For example, the synthesis of milbemycin derivatives with alkyloxy groups at the C-13 position has been explored. A series of these analogs of milbemycin A3 and A4 were prepared, and it was found that 13β-phenethyloxy derivatives possessed excellent anthelmintic activity. nih.gov Specifically, derivatives with N-substituted 4-aminophenethyloxy groups showed activity comparable or superior to ivermectin against Nippostrongylus brasiliensis in rats. nih.gov

These results indicate that while the unsubstituted C-13 is a natural feature of milbemycins, strategic modifications at this position can lead to a significant enhancement of biological activity. The introduction of specific ether linkages at C-13 can therefore be a viable strategy for the development of new and more potent milbemycin-based anthelmintics.

Computational Chemistry Approaches for SAR

Computational chemistry offers powerful tools to investigate the structure-activity relationships of complex molecules like this compound at a molecular level. These in silico methods can provide insights into the interactions between the drug molecule and its biological target, helping to rationalize experimental findings and guide the design of new, more active analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR studies focusing exclusively on this compound are not extensively documented in the public domain, the principles of QSAR can be applied to this class of compounds.

A typical QSAR study would involve a set of milbemycin analogs with known biological activities. For each analog, a range of molecular descriptors would be calculated, representing various physicochemical properties such as electronic, steric, and lipophilic characteristics. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates a subset of these descriptors with the observed biological activity.

Such a model could help to:

Predict the activity of newly designed, unsynthesized milbemycin analogs.

Identify the key molecular properties that govern the anthelmintic potency.

Provide insights into the mechanism of action at a molecular level.

For a series of milbemycin analogs, a QSAR model might reveal, for instance, that a certain level of lipophilicity combined with a specific electronic distribution around the C-5 oxime and the macrolide ring is optimal for activity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. This allows for the visualization of the binding mode and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A molecular docking study of milbemycin oxime with the tubulin protein has been conducted to investigate its potential anticancer properties. In this study, milbemycin oxime exhibited a binding affinity of -8.8 Kcal/mol. longdom.org The docking results showed that milbemycin oxime interacts with key residues in the tubulin dimer, including Val23, Phe81, His227, and Phe270. longdom.org These interactions are believed to be important for the stabilization of the tubulin dimer, suggesting a potential mechanism for disrupting microtubule function. longdom.org

Table 2: Docking Results of Milbemycin Oxime with Tubulin

| Compound | Target Protein | Binding Affinity (Kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| Milbemycin oxime | Tubulin | -8.8 | Val23, Phe81, His227, Phe270 | longdom.org |

Molecular dynamics (MD) simulations can further refine the results of molecular docking. MD simulations model the movement of atoms and molecules over time, providing a more dynamic and realistic picture of the ligand-protein complex. These simulations can be used to assess the stability of the docked pose, analyze the conformational changes that occur upon binding, and calculate the binding free energy with greater accuracy. While specific MD simulation studies on this compound were not found, this technique represents a valuable tool for future investigations into its mechanism of action.

Metabolism and Biotransformation Studies of Milbemycin A3 5 Oxime Non Clinical Research

In Vitro Enzymatic Degradation Pathways

In vitro studies utilizing liver microsomes have been instrumental in identifying the enzymatic processes responsible for the initial breakdown of milbemycin A3 5-oxime. cabidigitallibrary.org

The primary drivers of this compound metabolism are hepatic microsomal enzymes, with the Cytochrome P450 (CYP450) superfamily playing a central role. cabidigitallibrary.orgeuropa.eu These enzymes are responsible for the oxidative metabolism of a wide array of foreign compounds. mdpi.comscbt.com Specifically, CYP450 isoforms catalyze the initial and most significant metabolic reactions involving this compound. europa.eumdpi.com While the specific human CYP isoforms involved in its metabolism have been a subject of investigation, it is speculated that enzymes such as CYP3A4, known for metabolizing similar macrocyclic lactones, are likely contributors. mdpi.com

The principal metabolic reaction identified in in vitro experiments is hydroxylation. cabidigitallibrary.orgeuropa.eu A key and major metabolic step is the hydroxylation at the C-13 position of the this compound molecule. cabidigitallibrary.org This reaction leads to the formation of 13β-hydroxythis compound, which has been isolated and identified as a major metabolite. cabidigitallibrary.org This initial hydroxylation is a critical step that precedes further metabolic modifications. cabidigitallibrary.org

Identification and Characterization of Metabolites

Following the initial enzymatic reactions, a number of metabolites are formed. The identification and structural characterization of these metabolites are crucial for understanding the complete metabolic fate of the parent compound.

Spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR), have been pivotal in elucidating the structures of various metabolites. researchgate.netgoogle.com In studies with rats, further metabolism beyond the initial hydroxylation leads to the formation of a variety of dihydroxy- and trihydroxy-milbemycins. cabidigitallibrary.orgeuropa.eu These more polar metabolites are the result of additional hydroxylation at various positions on the molecule. cabidigitallibrary.org

Biotransformation in Model Organisms (e.g., Rats)

Studies in model organisms, particularly rats, have provided a comprehensive in vivo picture of the metabolism and excretion of this compound. cabidigitallibrary.orgeuropa.eudefra.gov.uk

After oral administration in rats, this compound and its metabolites are eliminated from the body through multiple pathways. cabidigitallibrary.org The primary route of excretion is through the feces, which accounts for the majority of the administered dose. cabidigitallibrary.orgeuropa.eu Biliary excretion is a significant contributor to this fecal elimination, with a substantial portion of the administered radioactivity being collected from the bile in cannulated rats. cabidigitallibrary.org A smaller, but still notable, amount is excreted in the urine. cabidigitallibrary.orgeuropa.eu Research indicates that over 98% of the radiolabeled compound is excreted within seven days of administration. cabidigitallibrary.org

Table 1: Urinary Metabolites of Milbemycin A4 in Rats

| Metabolite | Male (% of dose) | Female (% of dose) |

| U-1 (Unknown) | 0.1 | 0.1 |

| U-2 (Milbemycin A4) | 0.1 | 0.1 |

| U-3 (13-Hydroxy A4) | 0.2 | 0.2 |

| U-4 (Unknown) | 0.2 | 0.4 |

| U-5 (13,29-Dihydroxy A4) | 4.1 | 1.5 |

| U-6 (13,23-Dihydroxy A4) | 1.3 | 1.8 |

| U-7 (13,30-Dihydroxy A4) | 0.3 | 0.4 |

| U-8 (Unknown) | 0.7 | 0.5 |

| U-9 (13,26-Dihydroxy A4) | 0.4 | 0.2 |

| U-10 (13,28-Dihydroxy A4) | 0.3 | 0.4 |

| U-11 (Unknown) | 0.5 | 0.4 |

| Others | 8.3 | 6.2 |

| Data derived from studies on Milbemycin A4, a close structural analog of Milbemycin A3, and considered representative of its metabolic profile. cabidigitallibrary.org |

Table 2: Fecal Metabolites of Milbemycin A4 in Rats

| Metabolite | Male (% of dose) | Female (% of dose) |

| F-1 (Unknown) | 0.1 | 0.1 |

| F-2 (Milbemycin A4) | 0.2 | 0.2 |

| F-3 (13-Hydroxy A4) | 4.1 | 1.5 |

| F-4 (Unknown) | 1.3 | 1.8 |

| F-5 (13,29-Dihydroxy A4) | 0.3 | 0.4 |

| F-6 (13,23-Dihydroxy A4) | 0.7 | 0.5 |

| F-7 (13,30-Dihydroxy A4) | 0.4 | 0.2 |

| F-8 (Unknown) | 0.3 | 0.4 |

| F-9 (13,26-Dihydroxy A4) | 0.5 | 0.4 |

| F-10 (13,28-Dihydroxy A4) | 8.3 | 6.2 |

| F-11 (Unknown) | 0.1 | 0.1 |

| F-12 (Unknown) | 0.2 | 0.2 |

| F-13 (Unknown) | 0.4 | 0.5 |

| F-14 (Unknown) | 1.8 | 0.4 |

| F-15 (Unknown) | 0.4 | 0.4 |

| Others | 6.2 | 8.3 |

| Data derived from studies on Milbemycin A4, a close structural analog of Milbemycin A3, and considered representative of its metabolic profile. cabidigitallibrary.org |

Tissue Distribution of Parent Compound and Metabolites in Research Models

Non-clinical studies in research models, primarily rats, have been conducted to understand the tissue distribution of this compound. These investigations reveal how the parent compound and its metabolites distribute throughout the body following administration.

In a study using non-radiolabelled Milbemycin A3/A4 5-oxime administered orally to rats, the primary depot tissues for the parent compound were identified as fat and liver. cabidigitallibrary.org The lungs were found to be less significant as a depot for the oxime derivative compared to other related compounds. cabidigitallibrary.org Maximum tissue concentrations were generally observed between 1 and 8 hours after administration. cabidigitallibrary.org The order of concentration levels in the tissues was determined to be fat > liver > kidneys > lungs > plasma > muscle. cabidigitallibrary.org

Another study in dogs reported a large volume of distribution for both this compound and Milbemycin A4 5-oxime, approximately 2.7 L/kg and 2.6 L/kg respectively, which indicates widespread distribution throughout the body. europa.euchemicalbook.comeuropa.eu Following oral administration, the drug is absorbed and found predominantly in adipose tissue and the skin. The distribution to the epidermis may contribute to its efficacy against certain external parasites. It is important to note that milbemycins generally have difficulty crossing the blood-brain barrier in mammals, meaning they rarely reach the central nervous system.

Metabolites of this compound have also been investigated. The first identified metabolite is 13β-hydroxythis compound. cabidigitallibrary.org In dogs, hydroxymilbemycin A4 5-oxime was detected in plasma, indicating that metabolites are also distributed via the circulatory system. europa.eu The detection of this metabolite in plasma but not in urine or feces suggests that conjugated metabolites are the primary forms for excretion. europa.eu

The following tables summarize the findings from tissue distribution studies in rats.

Table 1: Tissue Distribution of Milbemycin A3/A4 5-oxime in Rats

This table displays the tissue concentration of the parent compound after oral administration.

| Tissue | Concentration (µg/g) |

| Fat | High |

| Liver | Moderate to High |

| Kidneys | Moderate |

| Lungs | Low to Moderate |

| Plasma | Low |

| Muscle | Low |

Data derived from studies in rats indicating relative concentrations. cabidigitallibrary.org

Table 2: Ranking of Maximum Tissue Concentrations (Cmax) in Rats

This table shows the order of tissues from highest to lowest maximum concentration of Milbemycin A3/A4 5-oxime.

| Rank | Tissue |

| 1 | Fat |

| 2 | Liver |

| 3 | Kidneys |

| 4 | Lungs |

| 5 | Plasma |

| 6 | Muscle |

Based on Cmax levels observed between 1 and 8 hours post-administration. cabidigitallibrary.org

Molecular Mechanisms of Resistance to Milbemycin A3 5 Oxime

Target Site Mutations and Alterations in GluCls

The primary molecular target for milbemycins, including Milbemycin A3 5-oxime, are glutamate-gated chloride channels (GluCls). nih.govcambridge.orgresearchgate.netfrontiersin.orgeuropa.eu These ligand-gated ion channels are found exclusively in invertebrates and play a crucial role in neurotransmission. cambridge.orgmcgill.ca this compound acts as an agonist of these channels, locking them in an open state, which leads to an influx of chloride ions. nih.govbioaustralis.com This hyperpolarizes the neuronal or muscle cell membrane, causing flaccid paralysis and eventual death of the parasite. nih.govchemicalbook.com

Resistance can arise from genetic mutations in the genes encoding the subunits of these GluCls. Such mutations can alter the structure of the channel, reducing its affinity for milbemycins and thereby diminishing the drug's efficacy. While research specifically detailing mutations in response to this compound is limited, studies on the closely related macrocyclic lactones (MLs) ivermectin and moxidectin (B1677422) in parasitic nematodes provide significant insights.

In the cattle nematode Cooperia oncophora, ivermectin-resistant strains have been found to possess mutations in the genes for GluClα3 and GluClβ subunits. mcgill.ca Electrophysiological studies on these mutated channels, when expressed in Xenopus oocytes, have demonstrated a decreased sensitivity to both ivermectin and moxidectin, a milbemycin compound. mcgill.ca This suggests that specific amino acid substitutions can directly impact the binding or gating of the channel by the drug. For example, a single amino acid change (L256F) in the GluClα3 subunit was identified as being responsible for the observed decrease in sensitivity. mcgill.ca The insensitivity of the GluCl receptor is a recognized mechanism of resistance in various nematode and arthropod species. scielo.br

Table 1: Documented Mutations in Glutamate-Gated Chloride Channel (GluCl) Subunits Associated with Macrocyclic Lactone Resistance

| Parasite Species | GluCl Subunit | Mutation | Consequence | Reference(s) |

| Cooperia oncophora (Ivermectin-Resistant) | GluClα3 | L256F | Threefold loss of sensitivity to glutamate (B1630785); significant decrease in sensitivity to ivermectin and moxidectin. | mcgill.ca |

| Cooperia oncophora (Ivermectin-Resistant) | GluClβ | Multiple mutations | Abolished glutamate sensitivity. | mcgill.ca |

| Caenorhabditis elegans | GluClα3 (avr-14) | Various | Contributes to avermectin (B7782182) resistance. | cambridge.org |

| Haemonchus contortus | GluClα3 | Polymorphisms | Associated with avermectin resistance. | cambridge.org |

Role of Efflux Pumps (e.g., ABC Transporters, P-glycoprotein)

A major mechanism of resistance to a wide range of xenobiotics, including this compound, involves the action of efflux pumps. researchgate.netnih.gov These are transmembrane proteins that actively transport substrates out of the cell, thereby reducing the intracellular concentration of the drug at its target site. nih.govbiorxiv.org The most well-studied of these are the ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gp). nih.govnih.govplos.org

Overexpression of P-gp has been frequently implicated in resistance to macrocyclic lactones in parasitic nematodes. biorxiv.orgnih.govplos.org Studies have shown that resistant parasite strains often have higher levels of P-gp gene expression compared to susceptible strains. nih.govplos.org Milbemycins and other MLs are known substrates for P-glycoproteins. nih.govresearchgate.net This means the pumps can recognize and actively remove the drug from the parasite's cells, preventing it from reaching the therapeutic concentration needed to activate the GluCl targets.

Compelling evidence for the role of P-gp in resistance comes from studies using P-gp inhibitors. Compounds like verapamil (B1683045) have been shown to reverse or significantly reduce resistance to ivermectin in parasitic nematodes such as Cooperia oncophora and Haemonchus contortus. nih.govportlandpress.comconicet.gov.arcambridge.org By blocking the P-gp efflux pumps, these inhibitors allow the anthelmintic to accumulate within the parasite, restoring its efficacy. nih.govcambridge.org

Recent structural studies on the ABC transporter Cdr1 from Candida albicans have provided detailed insights into how milbemycin oxime interacts with these pumps. nih.govpdbj.org These studies reveal that milbemycin oxime binds within a central cavity of the transporter, acting as a competitive inhibitor that can block the transport of other substrates. nih.govpdbj.org While this research was conducted on a fungal transporter, it provides a valuable model for understanding the fundamental interactions between milbemycins and ABC transporters in parasites.

Table 2: Impact of P-glycoprotein Inhibitors on Macrocyclic Lactone Efficacy in Resistant Nematodes

| Parasite Isolate | Macrocyclic Lactone | P-gp Inhibitor | Observed Effect | Reference(s) |

| Cooperia oncophora (Ivermectin-Resistant) | Ivermectin | Verapamil | Completely restored susceptibility to ivermectin. | nih.gov |

| Teladorsagia circumcincta (Ivermectin-Resistant) | Ivermectin | PSC833, Verapamil, Ketoconazole | Enhanced sensitivity to ivermectin by 56- to 77-fold. | conicet.gov.ar |

| Haemonchus contortus (Ivermectin-Resistant) | Ivermectin | PSC833, Verapamil, Ketoconazole | Enhanced sensitivity to ivermectin by 15- to 57-fold. | conicet.gov.ar |

Biochemical Detoxification Pathways

In addition to target site modification and active efflux, parasites can develop resistance through enhanced metabolic detoxification of the drug. This involves enzymatic modification of the drug molecule into a less toxic, more readily excretable form.

While this mechanism is less characterized for milbemycins compared to target-site and efflux-pump-mediated resistance, there is evidence suggesting its involvement. Studies on the metabolism of milbemycin A3/A4 5-oxime have identified hydroxylated metabolites, such as 13β-hydroxymilbemycin A4 5-oxime, as products of biotransformation. cabidigitallibrary.org This indicates that metabolic pathways, likely involving cytochrome P450 monooxygenases, are capable of modifying the milbemycin oxime structure. An upregulation or increased efficiency of such detoxification pathways in a parasite could lead to faster clearance of the drug, preventing it from reaching effective concentrations at the GluCl targets.

Furthermore, resistance to macrocyclic lactones in some arthropods has been associated with an increase in oxidative metabolism, lending further support to the role of detoxification enzymes in resistance. scielo.br

Genetic Basis of Resistance Development

The phenotypic manifestations of resistance, such as altered drug targets or increased efflux, are rooted in the parasite's genetics. The development of resistance is an evolutionary process driven by the selection pressure exerted by the anthelmintic.

The genetic basis for target-site resistance lies in single nucleotide polymorphisms (SNPs) or other mutations within the genes encoding GluCl subunits. cambridge.orgmcgill.ca These mutations arise spontaneously and, if they confer a survival advantage in the presence of the drug, will be selected for and increase in frequency within the parasite population over generations.

For resistance mediated by efflux pumps, the genetic basis can be more complex. It may involve:

Upregulation of P-gp gene expression: This can result from mutations in the regulatory regions (promoters or enhancers) of the P-gp genes, leading to their constitutive overexpression. portlandpress.com

Selection of specific P-gp alleles: Different alleles (variants) of a P-gp gene may exist within a parasite population, some of which may encode pumps that are more efficient at effluxing milbemycins. Drug pressure can lead to the selection and predominance of these more effective alleles. nih.govportlandpress.com

In some organisms, gain-of-function mutations in transcription factors that control the expression of multiple ABC transporter genes have been identified as a key mechanism for multidrug resistance, a phenomenon that may also be relevant to parasitic nematodes. nih.gov

Cross-Resistance Patterns with Other Macrocyclic Lactones

Cross-resistance occurs when resistance to one drug confers resistance to other, structurally or mechanistically related drugs. There is significant evidence of cross-resistance between the two main sub-classes of macrocyclic lactones: the avermectins (e.g., ivermectin) and the milbemycins (e.g., milbemycin oxime, moxidectin). scielo.brymaws.com

The primary reasons for this cross-resistance are the shared mechanisms of action and resistance:

Shared Molecular Target: Both avermectins and milbemycins target GluCls. nih.govfrontiersin.org A mutation in a GluCl subunit that reduces the binding affinity of one ML is likely to affect other MLs as well. mcgill.ca

Shared Efflux Pathways: Both drug classes are substrates for P-glycoprotein efflux pumps. nih.govresearchgate.net Therefore, upregulation of P-gp expression will lead to increased efflux and reduced efficacy of both avermectins and milbemycins. nih.gov

While there is a general pattern of cross-resistance, it is not always complete. Some studies have reported that moxidectin may retain some efficacy against nematode strains that have developed resistance to ivermectin. mcgill.ca This suggests that there can be subtle differences in how various MLs interact with altered GluCls or are recognized by specific P-gp variants. conicet.gov.ar Nonetheless, the frequent use of any macrocyclic lactone can select for resistance mechanisms that will likely compromise the efficacy of other drugs in the same class, including this compound. europa.eu

Advanced Analytical Methodologies for Milbemycin A3 5 Oxime Research

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For Milbemycin A3 5-oxime, which is often found in a mixture with Milbemycin A4 5-oxime, chromatographic methods are indispensable. europa.eunih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity and concentration of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly utilized method for the analysis of milbemycin oxime, which includes both the A3 and A4 analogues. europa.eujetir.org This technique is recognized for its stability-indicating capabilities, meaning it can separate the active pharmaceutical ingredient from its degradation products and related substances. europa.euresearchgate.net

In a typical HPLC setup for milbemycin oxime analysis, a C18 column is employed. researchgate.netchromatographyonline.com The mobile phase often consists of a mixture of an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), and an organic solvent like acetonitrile (B52724). chromatographyonline.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to achieve optimal separation of this compound from Milbemycin A4 5-oxime and other impurities. europa.eu

UV detection is commonly set at a wavelength of around 245 nm or 249 nm to monitor the eluting compounds. nih.govcaymanchem.com The method's linearity is established over a specific concentration range, ensuring that the detector response is proportional to the amount of analyte present. nih.gov For instance, one method demonstrated linearity in the concentration range of 0.1–200 μg/mL. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also determined to define the sensitivity of the method. nih.gov

Table 1: Representative HPLC Method Parameters for Milbemycin Oxime Analysis

| Parameter | Condition | Source |

| Column | C18 | researchgate.netchromatographyonline.com |

| Mobile Phase | Acetonitrile and 0.5 mmol/L ammonium acetate buffer (86:14, v/v) | chromatographyonline.com |

| Flow Rate | 1 mL/min | nih.govchromatographyonline.com |

| Detection | UV at 249 nm | nih.govchromatographyonline.com |

| Column Temperature | 25 °C | nih.govchromatographyonline.com |

| Injection Volume | 20 µL | nih.govchromatographyonline.com |

For the definitive identification and sensitive quantification of this compound, especially at low concentrations in biological matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. nih.govgoogle.comoup.com These techniques couple the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

In LC-MS analysis, after chromatographic separation on a C18 column, the analyte is introduced into the mass spectrometer. nih.govoup.com Electrospray ionization (ESI) is a common ionization technique used for milbemycin oxime, typically in the positive ion mode. google.comoup.com The mass spectrometer then measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound, the protonated molecule [M+H]+ is often observed.

LC-MS/MS provides even greater specificity and sensitivity by selecting the parent ion of interest, fragmenting it, and then analyzing the resulting daughter ions. google.com This process, known as selected reaction monitoring (SRM), allows for highly selective and quantitative analysis, even in complex samples. For example, in the analysis of milbemycin oxime in beagle dog plasma, the transition of the parent ion to specific daughter ions was monitored for quantification. google.com The retention times for Milbemycin A3 oxime and A4 oxime are distinct, allowing for their separation and individual quantification. google.com

Table 2: LC-MS/MS Parameters for Milbemycin Oxime Analysis in Plasma

| Parameter | Condition | Source |

| Ionization Mode | ESI Positive | google.comoup.com |

| Spray Voltage | 4800 V | google.com |

| Temperature | 300 °C | google.com |

| Parent Ion (m/z) | 538.94 (for A3 oxime) | google.com |

| Daughter Ions (m/z) | 167.0, 230.2, 245.0, 538.2 | google.com |

| Mobile Phase | Acetonitrile and 0.5 mmol/L ammonium acetate (85:15, v/v) | google.com |

| Flow Rate | 0.25 mL/min | google.com |

| Column Temperature | 20 °C | google.com |

Spectroscopic Characterization

Spectroscopic techniques are vital for elucidating the molecular structure of this compound, confirming its molecular weight, and identifying its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed three-dimensional structure of organic molecules. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of this compound. tandfonline.comresearchgate.netcabidigitallibrary.org The chemical shifts (δ), coupling constants (J), and correlation signals from two-dimensional NMR experiments (like COSY, HMQC, and HMBC) provide comprehensive information about the connectivity and stereochemistry of the atoms within the molecule. researchgate.net These data are crucial for confirming the synthesis of the 5-oxime derivative from its parent compound, milbemycin A3. tandfonline.comresearchgate.net

Mass Spectrometry (MS) is used to determine the precise molecular weight of this compound and to study its fragmentation patterns. High-resolution mass spectrometry (HR-MS) can provide the elemental composition of the molecule with high accuracy. tandfonline.com For this compound (C₃₁H₄₃NO₇), the expected molecular weight is approximately 541.68 g/mol . nih.govallmpus.com The mass spectrum of this compound shows a molecular ion peak (M+) corresponding to this mass. tandfonline.com The fragmentation pattern observed in the mass spectrum provides additional structural information, which is particularly useful when coupled with liquid chromatography for the analysis of complex mixtures. google.comtandfonline.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific chemical bonds. tandfonline.comgoogle.comtandfonline.com Key functional groups that can be identified include the hydroxyl (-OH) group, the carbon-carbon double bonds (C=C) of the macrocyclic ring, the carbon-oxygen (C-O) bonds of the ether and ester groups, and the carbon-nitrogen double bond (C=N) of the oxime functionality. tandfonline.com For instance, the presence of a hydroxyl group is indicated by a broad absorption band in the region of 3400-3500 cm⁻¹. tandfonline.comresearchgate.net The carbonyl (C=O) stretching vibration of the lactone is also a prominent feature. tandfonline.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Source |

| Hydroxyl (O-H) | ~3446 | tandfonline.com |

| Alkane (C-H) | ~2960, 2927, 2874 | tandfonline.com |

| Carbonyl (C=O) | ~1714 | tandfonline.com |

| Alkene (C=C) | ~1632 | tandfonline.com |

| Oxime (C=N) | ~1674 | tandfonline.com |

X-ray Crystallography for Absolute Stereochemistry and Crystal Form Analysis

X-ray crystallography is a powerful analytical tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.com This technique provides definitive information on the absolute stereochemistry and conformational structure of a molecule. While single-crystal X-ray analysis of this compound is not widely reported in public literature, the structural elucidation of its parent compounds and derivatives has historically relied on this method. For instance, the structure of a metabolite of B-41, the precursor to the milbemycin family, was determined using X-ray crystallographic analysis of its p-bromophenylurethane derivative. cabidigitallibrary.org This foundational work was critical in understanding the complex macrocyclic lactone structure inherent to all milbemycins.

More directly relevant is the characterization of specific crystal forms of this compound using X-ray Powder Diffraction (XRPD), a technique that analyzes the diffraction pattern of a powdered solid. Research has identified a specific crystalline form of this compound, designated as Crystal form A. google.com The difficulty in obtaining a stable crystal form from the typical mixture of A3 and A4 oximes prompted the investigation into the single-component A3 oxime. google.com The identification and characterization of a specific polymorph are crucial for ensuring consistency in the physical properties of the active substance. The XRPD pattern of Crystal form A is defined by a set of characteristic peaks at specific 2θ angles when using Cu-Kα radiation. google.com

| Characteristic Peak Position (2θ Angle ±0.20°) |

|---|

| 5.32 |

| 8.39 |

| 13.98 |

| 14.45 |

| 15.36 |

| 16.50 |

| 18.61 |

| 25.95 |

| 26.28 |

Bioanalytical Methods for In Vitro Study Sample Analysis

The analysis of this compound in samples from in vitro studies, such as metabolic stability assays in liver microsomes, necessitates highly sensitive and selective bioanalytical methods. cabidigitallibrary.orgresearchgate.net The method of choice for this application is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). researchgate.netnih.govoup.com This technique offers superior specificity and low limits of quantification, which are essential for accurately measuring the concentration of the parent compound and its metabolites in complex biological matrices.

Validated LC-MS/MS methods have been successfully developed for the quantification of milbemycin oxime, including the A3 and A4 components, in plasma, and these methods are directly applicable to in vitro samples. researchgate.netfda.govnih.gov A typical workflow involves sample preparation to remove interfering substances, followed by chromatographic separation and mass spectrometric detection. Sample preparation often employs protein precipitation with acetonitrile or solid-phase extraction (SPE) to isolate the analyte from the matrix. oup.comnih.gov

Chromatographic separation is commonly achieved using a reversed-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium acetate). oup.comnih.gov Mass spectrometric detection is performed using an electrospray ionization (ESI) source in positive ion mode, with quantification achieved through multiple reaction monitoring (MRM). galaxcommerce.com.br This involves monitoring a specific precursor ion to product ion transition, which provides a high degree of certainty in the identification and quantification of the analyte. For this compound, the precursor ion [M+H]⁺ at m/z 542.5 is often selected for monitoring. galaxcommerce.com.br

| Parameter | Description |

|---|---|

| Instrumentation | High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS) |

| Sample Preparation | Protein precipitation with acetonitrile or Solid-Phase Extraction (SPE) |

| Chromatographic Column | Reversed-phase C18 column (e.g., 3.5 µm particle size; 3 x 100 mm) |

| Mobile Phase | Acetonitrile and 5 mM ammonium acetate (e.g., 85:15, v/v) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Mass Transition (MRM) | m/z 542.5 → 153.3 |

| Linear Range | Typically in the low ng/mL range (e.g., 2.0–500 ng/mL) |

The application of such validated methods in in vitro studies, for example, with dog liver microsomes, has been crucial in evaluating the metabolic stability of milbemycin oximes. europa.eu These studies help in understanding the metabolic pathways and the rate of clearance of the compound, which are critical components of preclinical drug development.

Novel Research Applications and in Vitro Activity Investigations of Milbemycin A3 5 Oxime

In Vitro Studies on Invertebrate Neurotransmission and Muscle Physiology

The primary mechanism of action of milbemycin A3 5-oxime is its effect on invertebrate neurotransmission. europa.eueuropa.eu It acts as a potent agonist of gamma-aminobutyric acid (GABA) and glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. europa.eudefra.gov.uk This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the neuromuscular membrane. europa.eudefra.gov.uknih.gov The influx of chloride ions inhibits nerve signal transmission, resulting in flaccid paralysis and ultimately the death of the parasite. defra.gov.uknih.gov

In vitro studies on the nematode Angiostrongylus cantonensis demonstrated that milbemycin oxime induced inhibitory effects at concentrations as low as 10⁻⁹ g/ml, with paralysis occurring at concentrations between 10⁻⁸ and 10⁻⁶ g/ml. researchgate.netnih.gov These paralytic effects were antagonized by picrotoxin (B1677862) and bicuculline, known chloride channel blockers, further confirming the compound's mechanism of action. researchgate.netnih.gov Interestingly, at higher concentrations (3-5 x 10⁻⁶ g/ml), stimulatory effects were observed, which were antagonized by strychnine, suggesting a complex interaction with the nematode's nervous system that may involve cholinergic mechanisms. researchgate.netnih.gov In contrast, only slight inhibitory and stimulatory effects were observed on Dirofilaria immitis in vitro. researchgate.netnih.gov

Research into Potentiation of Antifungal Agents (e.g., Azoles) against Fungal Pathogens (Candida albicans, Candida auris)

A significant area of recent research has been the investigation of this compound as a potentiator of antifungal agents, particularly azoles like fluconazole (B54011), against resistant fungal pathogens. nih.govresearchgate.net This synergistic effect is primarily attributed to the inhibition of ATP-binding cassette (ABC) transporters, such as Cdr1, which are responsible for effluxing azole drugs from the fungal cell. nih.govresearchgate.netresearchgate.net

In studies involving Candida auris, a multidrug-resistant yeast, a synergistic interaction between milbemycin oxime and fluconazole was observed against most clinical and laboratory-generated isolates. nih.govnih.gov The most significant synergism was seen in a strain that overexpressed the CDR1 gene. researchgate.netnih.gov The interaction was indifferent in a strain lacking CDR1, confirming the transporter's central role in this potentiation. researchgate.netnih.gov Rhodamine 6G efflux assays further validated the inhibitory effect of milbemycin oxime on these ABC transporters. nih.govresearchgate.net Similar synergistic effects have been observed in Candida albicans and Candida glabrata, where milbemycin A3/A4 oxime derivatives reversed azole resistance in clinical isolates. researchgate.netnih.gov Research has shown that milbemycins can decrease the efflux of rhodamine 6G in a concentration-dependent manner in C. albicans. nih.gov Beyond efflux inhibition, milbemycin oximes have demonstrated intrinsic fungicidal activity at higher concentrations (above 3.2 μg/ml), which is thought to be related to the formation of reactive oxygen species. asm.org

Studies on Mycobacterial Activity and Minimum Inhibition Concentrations

This compound has also been investigated for its activity against various mycobacterial species. In a study screening eight macrocyclic lactones against 80 nontuberculous mycobacteria (NTM) strains, milbemycin oxime emerged as the most active compound with broad-spectrum activity. sgul.ac.uknih.gov

The Minimum Inhibitory Concentration (MIC) values for milbemycin oxime were generally low, indicating its potency. For rapidly growing mycobacteria such as Mycobacteroides abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum, the mean MIC range was 4–16 mg/L. nih.gov For Mycobacterium avium, the range was 2–16 mg/L, and for other NTM species, the MIC values were even lower, at less than 4 mg/L. nih.gov Time-kill assays confirmed these findings, demonstrating bactericidal and even sterilizing activity against certain species, such as M. kansasii. sgul.ac.uknih.gov Notably, the MIC values for milbemycin oxime against five tested strains remained constant after 3 and 14 days of incubation, suggesting a lack of inducible resistance, a common issue with other macrolide antibiotics. sgul.ac.uk

Table 1: In Vitro Activity of Milbemycin Oxime Against Various Nontuberculous Mycobacteria (NTM)

| Mycobacterial Species | Mean MIC Range (mg/L) |

|---|---|

| Mycobacteroides abscessus | 4–16 |

| Mycobacterium chelonae | 4–16 |

| Mycobacterium fortuitum | 4–16 |

| Mycobacterium avium | 2–16 |

| Other NTM Species | <4 |

Data sourced from studies on a panel of 80 NTM strains. nih.gov

Exploration of Activity against Various Model Organisms and Pathogens in Research Settings

The anthelmintic properties of this compound have been evaluated against a range of model organisms and pathogens in research settings. researchgate.netcabidigitallibrary.orgnoahcompendium.co.ukcaymanchem.comnih.govnih.gov

In vitro tests against Nippostrongylus brasiliensis were used to determine the minimal concentrations required to induce 100% immotility in the worms. jst.go.jpgoogle.com These studies were crucial in understanding the structure-activity relationship, revealing that the hydroxyl group at the C-5 position is essential for retaining anthelmintic activity. jst.go.jp

Research has also focused on its efficacy against Dirofilaria immitis, the canine heartworm. cabidigitallibrary.orgcaymanchem.commedchemexpress.com The 5-oxime derivatives of milbemycin A3 and A4 demonstrated high efficacy against the microfilariae of D. immitis. cabidigitallibrary.orgnih.gov

The neuropharmacological effects on Angiostrongylus cantonensis have been a subject of in vitro investigation. researchgate.netnih.gov Milbemycin oxime was found to inhibit the motility of A. cantonensis at low concentrations. nih.gov

Investigation of Environmental Impact and Degradation Pathways (Academic Perspective)

From an academic research perspective, the environmental fate of this compound is an area of study. The compound is classified as very toxic to aquatic organisms, with long-lasting effects. scbt.comlgcstandards.comcaymanchem.com Therefore, its disposal and potential release into the environment are significant considerations. scbt.com

Forced degradation studies have been conducted to identify and characterize its major degradation products under various stress conditions, including acid, base, oxidation, heat, and photolysis. researchgate.net These studies are essential for understanding the stability of the molecule and the potential byproducts that could enter the environment. researchgate.net The primary routes of excretion in animals are via feces, with minimal excretion through urine. This suggests that the primary environmental introduction would be through the feces of treated animals. The compound is not expected to pose a risk to the environment when used according to the product's summary of product characteristics. europa.eu

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Milbemycin A4 5-oxime |

| Milbemycin A3 |

| Milbemycin D |

| Fluconazole |

| Picrotoxin |

| Bicuculline |

| Strychnine |

Future Directions and Research Gaps in Milbemycin A3 5 Oxime Chemistry and Biology

Unexplored Synthetic Routes and Derivatization Strategies

The current production of Milbemycin A3 5-oxime relies on the semi-synthetic modification of its natural precursors, Milbemycin A3 and Milbemycin A4, which are produced via fermentation. researchgate.net This process involves the oxidation of the precursors to form 5-ketomilbemycins, followed by a selective oximation reaction. biorxiv.org While effective, this reliance on fermentation products presents limitations. Future research is geared towards developing more efficient and versatile synthetic strategies.

A significant research gap exists in the total synthesis of the milbemycin core, which would enable greater structural diversity and is not constrained by the output of fermentation processes. Furthermore, the generation of novel milbemycin derivatives will likely benefit from the application of synthetic biology and combinatorial biosynthesis. nih.govresearchgate.netnih.gov These approaches involve engineering chimeric biosynthetic pathways, for instance, by module replacement in polyketide synthase enzymes, to create novel analogues with potentially enhanced properties. nih.gov Such strategies could lead to the production of new derivatives directly in engineered microbial hosts, bypassing complex chemical modifications. confex.com Exploring novel derivatization reagents, such as N-heterocyclic carbenes, could also open new avenues for creating unique variants for both analytical and therapeutic purposes. researcher.life

Deeper Understanding of Biosynthesis Regulation and Engineering

The production of milbemycins in industrial strains like Streptomyces bingchenggensis is a complex process governed by an intricate regulatory network. nih.govresearchgate.net While some pathway-specific regulators (e.g., MilR, MilR2) and pleiotropic regulators (e.g., SbbR/SbbA, KelR) have been identified, they represent only a fraction of the hundreds of regulatory genes present in the organism's genome. mdpi-res.com This limited understanding of the complete regulatory network is a major bottleneck hindering the rational engineering of high-yield strains. researchgate.net